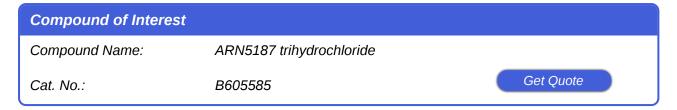


Application Notes and Protocols: Measuring Apoptosis after ARN5187 Trihydrochloride Treatment

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Audience: Researchers, scientists, and drug development professionals.

Introduction

ARN5187, also known as apalutamide, is a potent, non-steroidal androgen receptor (AR) inhibitor.[1][2] It is utilized in the treatment of prostate cancer, particularly nonmetastatic castration-resistant prostate cancer (nmCRPC).[1][3] The primary mechanism of action for ARN5187 involves direct binding to the ligand-binding domain of the AR.[2][4] This binding prevents AR nuclear translocation, inhibits its binding to DNA, and consequently impedes AR-mediated transcription of target genes.[1][4] The inhibition of the AR signaling pathway ultimately leads to a decrease in tumor cell proliferation and a significant increase in apoptosis (programmed cell death), contributing to a reduction in tumor volume.[1][4]

The induction of apoptosis is a key indicator of the efficacy of anti-cancer agents like ARN5187. Therefore, accurate and robust methods for quantifying apoptosis are crucial for preclinical evaluation and mechanistic studies. These application notes provide detailed protocols for measuring apoptosis in cancer cell lines following treatment with **ARN5187 trihydrochloride**. The described methods focus on key events in the apoptotic cascade, from plasma membrane alterations to caspase activation and DNA fragmentation.

ARN5187-Induced Apoptosis Signaling Pathway

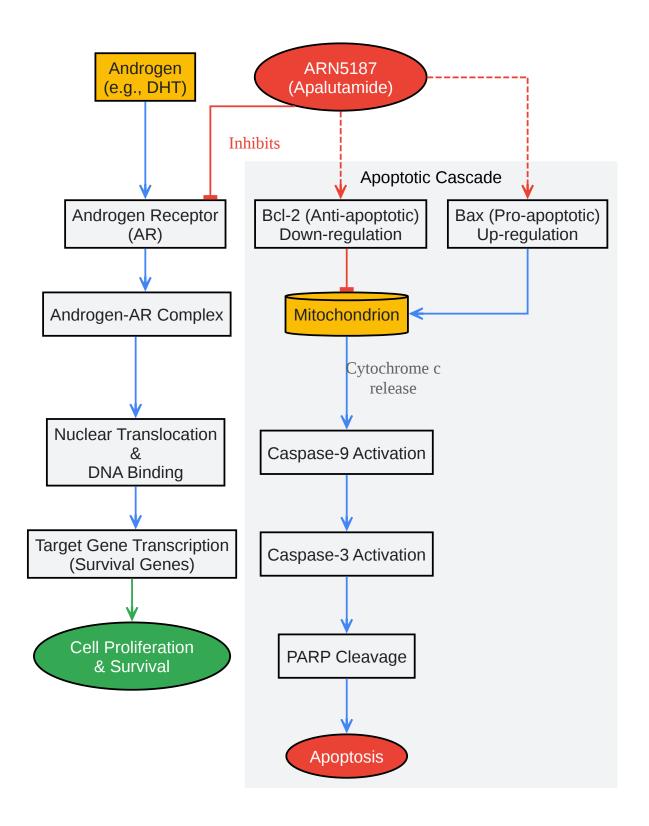


Methodological & Application

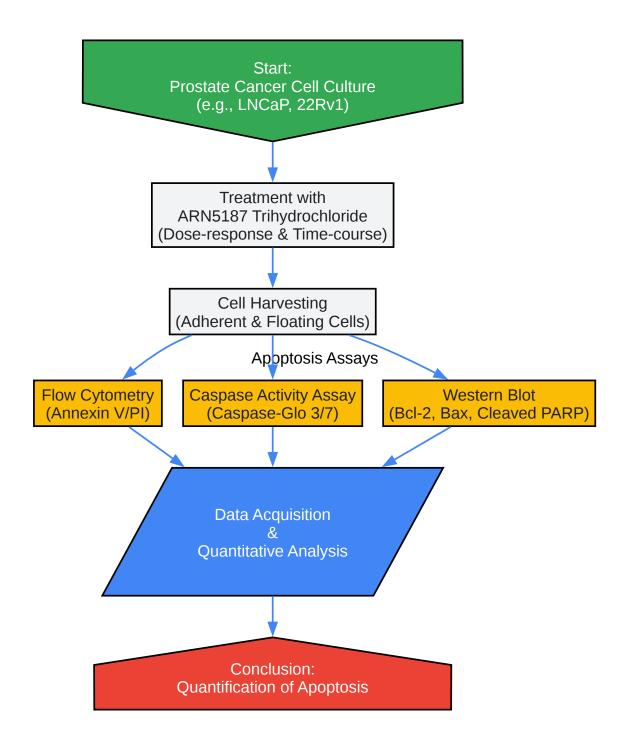
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ARN5187 functions as an androgen receptor antagonist. By blocking the action of androgens like testosterone and dihydrotestosterone (DHT), it disrupts the downstream signaling that promotes cell survival. This disruption can lead to the activation of the intrinsic apoptotic pathway, characterized by changes in the balance of pro-apoptotic (e.g., Bax) and antiapoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.









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